Cyclopentanone (4-chloro-1-phthalazinyl)hydrazone
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Overview
Description
Cyclopentanone (4-chloro-1-phthalazinyl)hydrazone is a chemical compound with the molecular formula C13H13ClN4 It is a hydrazone derivative, which means it contains a functional group characterized by the presence of a nitrogen-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentanone (4-chloro-1-phthalazinyl)hydrazone typically involves the reaction of cyclopentanone with 4-chloro-1-phthalazinylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone bond, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone (4-chloro-1-phthalazinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom in the phthalazinyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted phthalazinyl derivatives.
Scientific Research Applications
Cyclopentanone (4-chloro-1-phthalazinyl)hydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds
Mechanism of Action
The mechanism of action of cyclopentanone (4-chloro-1-phthalazinyl)hydrazone involves its interaction with specific molecular targets. The compound can form hydrazone bonds with carbonyl groups in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved are still under investigation, but it is believed that the compound can interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Cyclopentanone (4-chloro-1-phthalazinyl)hydrazone can be compared with other hydrazone derivatives, such as:
- Cyclopentanone (4-nitro-1-phthalazinyl)hydrazone
- Cyclopentanone (4-methyl-1-phthalazinyl)hydrazone
- Cyclopentanone (4-phenyl-1-phthalazinyl)hydrazone
These compounds share similar chemical structures but differ in their substituents on the phthalazinyl ringThis compound is unique due to the presence of the chlorine atom, which can influence its chemical properties and interactions with biological targets .
Properties
Molecular Formula |
C13H13ClN4 |
---|---|
Molecular Weight |
260.72 g/mol |
IUPAC Name |
4-chloro-N-(cyclopentylideneamino)phthalazin-1-amine |
InChI |
InChI=1S/C13H13ClN4/c14-12-10-7-3-4-8-11(10)13(18-16-12)17-15-9-5-1-2-6-9/h3-4,7-8H,1-2,5-6H2,(H,17,18) |
InChI Key |
ZWHQQFNVFAAUNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC2=NN=C(C3=CC=CC=C32)Cl)C1 |
Origin of Product |
United States |
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